molecular formula C64H96O8 B15122821 Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-

Cat. No.: B15122821
M. Wt: 993.4 g/mol
InChI Key: SFJVALOYQVYXNY-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- is a complex organic compound characterized by its benzoic acid core substituted with three dodecyloxyphenylmethoxy groups. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with dodecyloxyphenylmethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of ester bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound’s large, hydrophobic structure allows it to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its long alkyl chains enhance its solubility in non-polar solvents, making it useful in various industrial applications .

Properties

Molecular Formula

C64H96O8

Molecular Weight

993.4 g/mol

IUPAC Name

3,4,5-tris[(4-dodecoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C64H96O8/c1-4-7-10-13-16-19-22-25-28-31-46-67-58-40-34-54(35-41-58)51-70-61-49-57(64(65)66)50-62(71-52-55-36-42-59(43-37-55)68-47-32-29-26-23-20-17-14-11-8-5-2)63(61)72-53-56-38-44-60(45-39-56)69-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50H,4-33,46-48,51-53H2,1-3H3,(H,65,66)

InChI Key

SFJVALOYQVYXNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

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